

Challenges in the industrial-scale production of 3-Amino-4-methoxybenzanilide

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

Cat. No.: B094723

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Technical Support Center: 3-Amino-4-methoxybenzanilide Industrial Production

Welcome to the technical support center for the industrial-scale production of **3-Amino-4-methoxybenzanilide**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of **3-Amino-4-methoxybenzanilide**?

A1: **3-Amino-4-methoxybenzanilide**, also known as Fast Red KD Base, is a crucial intermediate in the chemical industry.^{[1][2]} It is widely used in the dye industry for dyeing and printing on cotton, viscose, and linen fibers.^{[3][4]} Additionally, it serves as a vital precursor for the synthesis of high-performance organic pigments, including Pigment Red 31, 32, 146, 147, 150, and 176.^{[3][5][6]} In the pharmaceutical sector, it acts as a building block for the synthesis of various active pharmaceutical ingredients (APIs).^{[7][8]}

Q2: What are the critical quality control parameters for industrial-grade **3-Amino-4-methoxybenzanilide**?

A2: Purity is the most critical parameter, with industrial applications typically requiring a purity of 98% or higher.^{[4][9]} Impurities can negatively impact the outcome of subsequent reactions, affecting the efficacy and safety of pharmaceuticals or the color consistency and performance of dyes and pigments.^{[7][9]} Key analytical tests to verify purity include High-Performance Liquid Chromatography (HPLC), melting point analysis, and various spectroscopic methods (NMR, IR, Mass Spectrometry).^{[9][10][11]}

Q3: What are the recommended storage and handling conditions for **3-Amino-4-methoxybenzanilide**?

A3: **3-Amino-4-methoxybenzanilide** should be stored in a cool, dry, well-ventilated area, away from direct sunlight and incompatible substances such as strong oxidizers, acids, or bases.^[12] The optimal storage temperature is generally room temperature, though some suppliers recommend storage at <15°C in a dark place.^{[12][13]} When handling the solid, personal protective equipment (PPE) such as gloves, goggles, and a dust mask should be worn to prevent skin and eye contact or inhalation.^{[12][14]}

Q4: What are the main synthetic routes for industrial-scale production?

A4: Historically, a common method involved using o-nitroanisole as a starting material, which is a lengthy process with low yields and significant waste.^[3] A more modern and efficient approach starts with p-chlorobenzoic acid, proceeding through methoxylation, nitration, condensation, and finally reduction to yield **3-Amino-4-methoxybenzanilide**.^[3] Another patented method involves the reaction of 3-nitro-4-halobenzoic acid with aniline, followed by methoxylation and reduction.^{[1][2]} This latter method is noted for its high yield, lower cost, and more environmentally friendly profile.^{[1][2]}

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Low Yield in Amidation Step	Incomplete reaction between the carboxylic acid derivative and aniline.	<ul style="list-style-type: none">- Ensure the activating agent (e.g., thionyl chloride, phosphorus trichloride) is fresh and added at the correct stoichiometry.[1][2]- Optimize reaction temperature and time; higher temperatures may be required, but can also lead to side products.[15]- Consider using a catalyst, such as a boronic acid derivative, to facilitate the amidation.[16]
Formation of Dimer Impurities	In reactions involving starting materials with multiple reactive sites (e.g., diamino compounds), over-acetylation or di-amidation can occur. [17]	<ul style="list-style-type: none">- Control the stoichiometry of the acylating agent carefully.- Employ slow, portion-wise addition of the acylating agent at low temperatures to favor mono-acylation.[17]
Incomplete Methoxylation	Insufficient reaction of the halo-intermediate with the methoxide source.	<ul style="list-style-type: none">- Ensure the alkaline reagent (e.g., NaOH, KOH, sodium methoxide) is anhydrous and used in sufficient excess.[1]- Optimize the reaction temperature and pressure; refluxing for an extended period is often necessary.[1]- Ensure efficient stirring to overcome mass transfer limitations in a heterogeneous mixture.
Presence of Colored Impurities in Final Product	Oxidation of the amino group or presence of residual nitro-intermediates.	<ul style="list-style-type: none">- Conduct the final reduction step under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation.

		Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC.- Recrystallize the final product from a suitable solvent system to remove colored impurities.
Poor Solubility of Intermediates	The solid nature of intermediates can lead to slow reaction rates.	- Select a solvent that provides good solubility for all reactants at the reaction temperature. [16]- Increase the reaction temperature to improve solubility, while monitoring for thermal degradation.
Reversible Amidation Reaction	The formation of byproducts, such as water or methanol, can lead to a reversible reaction, limiting conversion. [18]	- Remove volatile byproducts (e.g., methanol) in-situ as they are formed to shift the reaction equilibrium forward.[18]

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-4-chlorobenzanilide

This protocol is based on a patented industrial synthesis method.[1][2]

- **Charging the Reactor:** In a 1000L reaction vessel, add 200kg of chlorobenzene, 50kg of 3-nitro-4-chlorobenzoic acid, and 27kg of aniline.
- **Initiating the Reaction:** Begin stirring the mixture and heat to 70-80°C.
- **Addition of Reagent:** Slowly add 40kg of thionyl chloride to the reaction mixture.
- **Reaction Completion:** After the addition is complete, increase the temperature to 100°C and maintain for 2 hours.
- **Quenching and Work-up:** Cool the reaction mixture to room temperature and add 400kg of water.

- **Solvent Removal:** Heat the mixture to reflux and then switch to distillation to remove the chlorobenzene.
- **Isolation:** Cool the remaining aqueous mixture, filter the solid product, and dry to obtain 3-nitro-4-chlorobenzanilide.

Protocol 2: Synthesis of 3-nitro-4-methoxybenzanilide

This protocol describes the methoxylation of the previously synthesized intermediate.^[1]

- **Charging the Reactor:** In a 1000L reaction vessel, add 400kg of methanol.
- **Adding Reactants:** With stirring, add 55.4kg of 3-nitro-4-chlorobenzanilide and 8.8kg of sodium hydroxide.
- **Reaction:** Heat the mixture to reflux and maintain for 8 hours.
- **Isolation:** Cool the reaction mixture, filter the solid product, wash with water, and dry to obtain 3-nitro-4-methoxybenzanilide.

Protocol 3: Reduction to 3-Amino-4-methoxybenzanilide

The final step involves the reduction of the nitro group. The patent mentions a reduction reaction is performed but does not specify the reducing agent and conditions in the cited examples. A common method for nitro group reduction is catalytic hydrogenation.

- **Charging the Reactor:** In a suitable hydrogenation reactor, add the 3-nitro-4-methoxybenzanilide synthesized in the previous step and a suitable solvent (e.g., ethanol, ethyl acetate).
- **Catalyst Addition:** Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel).
- **Hydrogenation:** Pressurize the reactor with hydrogen gas and heat to the desired temperature.
- **Reaction Monitoring:** Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

- Isolation: Filter off the catalyst. Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

Data Presentation

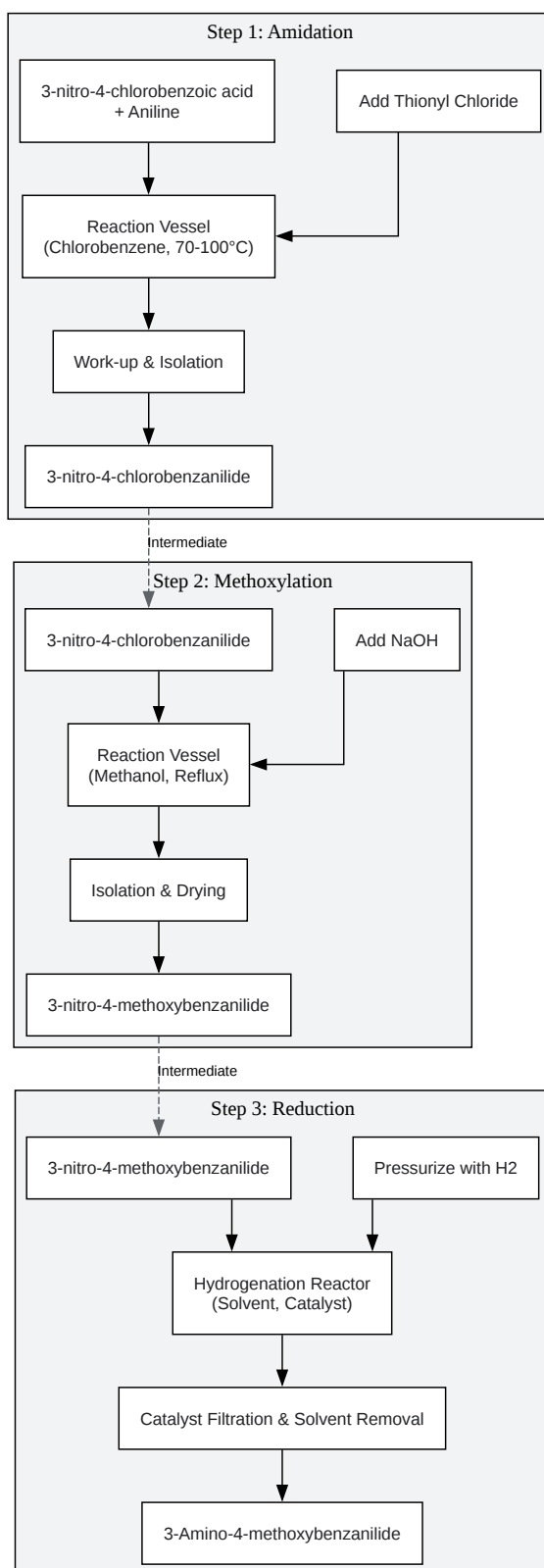
Table 1: Summary of Reactants and Yields for the Synthesis of 3-nitro-4-chlorobenzanilide (Various Methods)

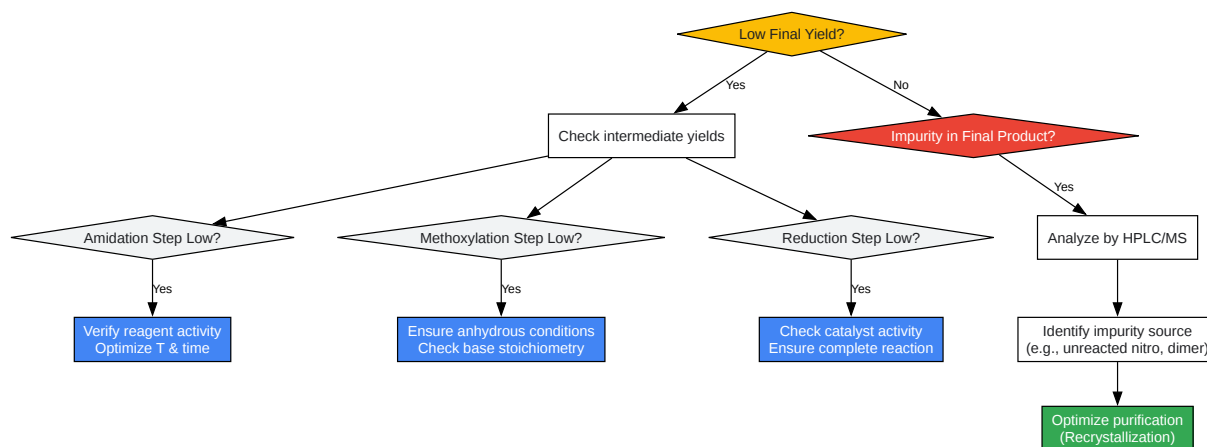
Method	Reactants	Solvent	Yield (%)	Purity (%)	Reference
Thionyl Chloride	3-nitro-4-chlorobenzoic acid, aniline, thionyl chloride	Chlorobenzene	97.0	98.5	[1] [2]
Phosphorus Trichloride	3-nitro-4-chlorobenzoic acid, aniline, phosphorus trichloride	Chlorobenzene	95.8	98.1	[1] [2]
Triphenyl Phosphite	3-nitro-4-chlorobenzoic acid, aniline, triphenyl phosphite	Dichlorobenzene	88.2	98.0	[1] [2]

Table 2: Summary of Reactants and Yields for the Synthesis of 3-nitro-4-methoxybenzanilide

Base	Reactants	Solvent	Yield (%)	Purity (%)	Reference
Sodium Hydroxide (NaOH)	3-nitro-4-chlorobenzanilide, NaOH	Methanol	95.3	99.1	[1]
Potassium Hydroxide (KOH)	3-nitro-4-chlorobenzanilide, KOH	Methanol	94.9	99.0	[1]
Sodium Methoxide (NaOMe)	3-nitro-4-chlorobenzanilide, NaOMe	Methanol	94.5	99.1	[1]

Visualizations





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